molecular formula C16H18O9 B1681689 Scopolin CAS No. 531-44-2

Scopolin

Cat. No. B1681689
CAS RN: 531-44-2
M. Wt: 354.31 g/mol
InChI Key: SGTCGCCQZOUMJJ-YMILTQATSA-N
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Description

Synthesis Analysis

Scopoletin, from which scopolin is derived, is biosynthesized from the phenylpropanoid pathway via ortho-hydroxylation of cinnamate, ρ-coumarate, caffeate, and ferulate . The metabolic pathway for scopoletin biosynthesis involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), cinnamate-4-hydroxylase (C4H), 4-hydroxyphenylacetic acid 3-hydroxylase A (HHA) .


Molecular Structure Analysis

Scopolin has a molecular formula of C16H18O9 . Structurally, scopoletin, from which scopolin is derived, is identified to have two aromatic rings supplemented with a hydroxyl group substitution together with a methoxy group and one oxo group .


Chemical Reactions Analysis

The metabolic pathway for scopoletin biosynthesis, from which scopolin is derived, involves multiple types of chemical reactions . These reactions are catalyzed by various enzymes including tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), cinnamate-4-hydroxylase (C4H), 4-hydroxyphenylacetic acid 3-hydroxylase A (HHA) .

Scientific Research Applications

Anti-Rheumatic Effects

Scopolin, a coumarin constituent from Erycibe obtusifolia Benth, demonstrates significant anti-rheumatic effects. In a study using adjuvant-induced arthritis in rats, scopolin notably reduced paw swelling and improved body weight. It also reduced the new blood vessels in synovial tissues, suggesting anti-inflammatory and anti-angiogenic properties. This implies scopolin's potential as a therapeutic agent for angiogenesis-related diseases (Pan et al., 2009).

Anti-Obesity Properties

Scopolin has shown promising results in combating obesity. A study revealed that scopolin inhibits adipocyte differentiation and lipid accumulation in preadipocyte 3T3-L1 cells. In an ovariectomy-induced obese mouse model, scopolin administration led to significant weight loss and reduction in total fat percentage. This suggests scopolin's potential as a bioactive compound for treating and preventing obesity (Park et al., 2020).

Role in Osteoclastic Differentiation

Scopolin, along with scopoletin, isolated from Artemisia iwayomogi, showed suppressive effects on osteoclastic differentiation in macrophage cells. They work by scavenging reactive oxygen species, which play a crucial role in the differentiation process. This points to scopolin's relevance in treating diseases related to bone density and health (Lee et al., 2013).

Effects on Hepatic Steatosis

A study focusing on high-fat diet-induced hepatic steatosis in mice found that scopolin has beneficial effects. Scopolin activates SIRT1-mediated signaling cascades in the liver, which regulates lipid homeostasis. This indicates scopolin's potential in treating liver-related disorders (Yoo et al., 2017).

Acetylcholinesterase Inhibition

Scopolin exhibits acetylcholinesterase inhibitory activity, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's. It showed significant in vivo effects, increasing brain acetylcholine concentration, highlighting its relevance in cognitive function and memory improvement (Rollinger et al., 2004).

properties

IUPAC Name

6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCGCCQZOUMJJ-YMILTQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967621
Record name Scopolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scopolin

CAS RN

531-44-2
Record name Scopolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scopolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scopolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCOPOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y49270PY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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